1,3-Bis(2-benzylideneheptylideneamino)thiourea
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Overview
Description
1,3-Bis(2-benzylideneheptylideneamino)thiourea is an organic compound with the molecular formula C29H38N4S. It belongs to the class of thiourea derivatives, which are known for their diverse applications in various fields such as organic synthesis, pharmaceuticals, and materials science . This compound is characterized by its unique structure, which includes two benzylidene and heptylidene groups attached to a thiourea core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-benzylideneheptylideneamino)thiourea typically involves the condensation of appropriate aldehydes with thiourea under specific reaction conditions. One common method involves the reaction of benzylideneheptylideneamine with thiourea in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2-benzylideneheptylideneamino)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1,3-Bis(2-benzylideneheptylideneamino)thiourea has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Bis(2-benzylideneheptylideneamino)thiourea involves its interaction with specific molecular targets and pathways. The compound can form strong hydrogen bonds and coordinate with metal ions, which can influence its biological activity. For example, it may inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with DNA or proteins .
Comparison with Similar Compounds
Similar Compounds
1,1′-(1,4-Phenylene)bis(thiourea): Known for its use in constructing covalent organic frameworks.
1,1′-(2,5-Dimethyl-1,4-phenylene)bis(thiourea): Used in similar applications as 1,3-Bis(2-benzylideneheptylideneamino)thiourea.
1,1′-(3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diyl)bis(thiourea): Another thiourea derivative with comparable properties.
Uniqueness
This compound stands out due to its unique structure, which imparts specific chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C29H38N4S |
---|---|
Molecular Weight |
474.7 g/mol |
IUPAC Name |
1,3-bis[(E)-[(2E)-2-benzylideneheptylidene]amino]thiourea |
InChI |
InChI=1S/C29H38N4S/c1-3-5-9-19-27(21-25-15-11-7-12-16-25)23-30-32-29(34)33-31-24-28(20-10-6-4-2)22-26-17-13-8-14-18-26/h7-8,11-18,21-24H,3-6,9-10,19-20H2,1-2H3,(H2,32,33,34)/b27-21+,28-22+,30-23+,31-24+ |
InChI Key |
LGNIKDPAZKTRIY-UWZNLZNASA-N |
Isomeric SMILES |
CCCCC/C(=C\C1=CC=CC=C1)/C=N/NC(=S)N/N=C/C(=C/C2=CC=CC=C2)/CCCCC |
Canonical SMILES |
CCCCCC(=CC1=CC=CC=C1)C=NNC(=S)NN=CC(=CC2=CC=CC=C2)CCCCC |
Origin of Product |
United States |
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